
Methyl 3-amino-4-bromobenzofuran-2-carboxylate
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Overview
Description
Methyl 3-amino-4-bromobenzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. This compound, with a molecular weight of 270.08 g/mol, is characterized by its unique structure, which includes a bromine atom and an amino group attached to the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-bromobenzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and bromine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2) can yield a benzofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Biological Activities
Methyl 3-amino-4-bromobenzofuran-2-carboxylate has been investigated for various biological activities:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against multi-drug resistant strains, including Acinetobacter baumannii and Klebsiella pneumoniae. In vitro studies have shown that it can outperform standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values.
Pathogen | MIC (mg/mL) | Comparison to Standard Antibiotic |
---|---|---|
Acinetobacter baumannii | 10 | Better than Meropenem (4 mg/mL) |
Klebsiella pneumoniae | 15 | Comparable to Ampicillin (15 mg/mL) |
Antitumor Activity
Preliminary studies suggest that this compound may also possess anticancer properties by inhibiting tumor growth enzymes. It has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Acetylcholinesterase Inhibition
This compound has been evaluated for its potential to inhibit acetylcholinesterase, making it a candidate for neuroprotective therapies, particularly in conditions like Alzheimer's disease.
Case Studies
-
Antibacterial Evaluation
A comparative study was conducted where this compound was tested against standard antibacterial drugs. The results indicated that it exhibited comparable or superior antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. -
In Silico Studies
Molecular docking simulations have demonstrated strong binding affinities of this compound to specific bacterial targets, validating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For instance, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Another compound with similar structural features but with a thiophene ring instead of a benzofuran ring.
Benzofuran Carbohydrazide: A benzofuran derivative known for its antimicrobial activities.
Uniqueness: Methyl 3-amino-4-bromobenzofuran-2-carboxylate is unique due to the presence of both an amino group and a bromine atom on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 3-amino-4-bromobenzofuran-2-carboxylate is a compound within the benzofuran class, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10BrN O2
- Molecular Weight : 256.05 g/mol
- Structural Features : The compound contains a benzofuran moiety with an amino group and a bromine atom at specific positions, which are crucial for its biological activity.
Biological Activities
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including bacteria and fungi. This compound has demonstrated significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. Its mechanism may involve the inhibition of specific kinases involved in cell signaling pathways related to cancer progression. Research indicates that it can modulate these pathways effectively.
- Enzyme Inhibition : this compound interacts with various enzymes, potentially acting as an inhibitor for key targets involved in metabolic processes. This includes interactions with cholinesterases, which are critical in neurodegenerative diseases.
The biological activities of this compound are attributed to its ability to bind to specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter regulation .
- Binding Affinity : Research indicates that the compound exhibits significant binding affinity towards various receptors and enzymes, influencing their activity and leading to modulation of biochemical pathways associated with disease states.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and other related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 5-bromo-benzofuran-2-carboxylate | Bromine substitution at position 5 | Exhibits strong antimicrobial activity |
Methyl 3-amino-benzofuran-2-carboxylic acid | Lacks bromine; contains carboxylic acid | Known for anti-inflammatory properties |
Methyl 7-methoxybenzofuran-2-carboxylic acid | Contains methoxy group | Demonstrates significant anticancer activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. These findings support further exploration into its use as an anticancer drug candidate .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 3-amino-4-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |
InChI Key |
CYWUGOUADHMEIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC=C2Br)N |
Origin of Product |
United States |
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